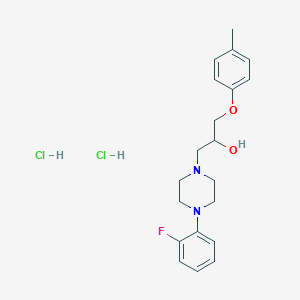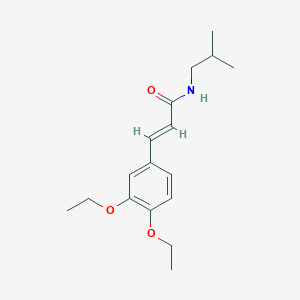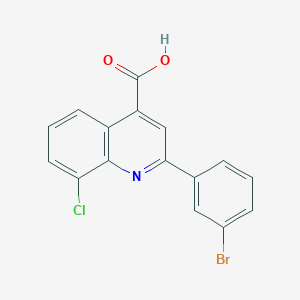
1,1-Bis(4-chlorophenyl)-2-(4-methylpiperazino)-1-ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Bis(4-chlorophenyl)-2-(4-methylpiperazino)-1-ethanol, otherwise known as 1,1-BisCPE, is a novel compound that has been developed to be used in various scientific research applications. It is a synthetic compound which is composed of two aromatic rings, a piperazine ring, and an ethyl group. The compound has been widely studied due to its unique properties, including its low toxicity and high solubility in various solvents. It has been used in various research applications, such as in biochemical and physiological studies, and in laboratory experiments.
Aplicaciones Científicas De Investigación
1,1-BisCPE has been used in various scientific research applications. It has been used in biochemical and physiological studies to measure the effects of various drugs and compounds on the body. Additionally, it has been used in laboratory experiments to study the effects of various compounds on cell cultures. Furthermore, it has been used to study the effects of various compounds on animals.
Mecanismo De Acción
The mechanism of action of 1,1-BisCPE is not fully understood. However, it is believed that it interacts with certain receptors in the body, which results in changes in the biochemical and physiological processes in the body. Additionally, it is believed that it is a weak agonist of the serotonin receptor, which could explain its effects on the body.
Biochemical and Physiological Effects
1,1-BisCPE has been shown to have various biochemical and physiological effects on the body. It has been shown to have anti-inflammatory and anti-cancer effects, as well as to reduce the risk of cardiovascular disease. Additionally, it has been shown to reduce the risk of stroke and to have anti-diabetic effects. Furthermore, it has been shown to have anti-anxiety and anti-depressant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,1-BisCPE has several advantages for use in laboratory experiments. It is non-toxic, has a high solubility in various solvents, and is relatively inexpensive. Additionally, it is relatively stable, making it suitable for long-term storage. However, it is important to note that it is not suitable for use in humans, and should only be used in laboratory experiments.
Direcciones Futuras
1,1-BisCPE has potential for use in various scientific research applications. It could be used to study the effects of various compounds on the body, as well as the effects of various drugs and compounds on cell cultures and animals. Additionally, it could be used to study the effects of various compounds on the brain and nervous system. Furthermore, it could be used to study the effects of various compounds on various diseases, such as cancer and cardiovascular disease. Finally, it could be used to study the effects of various compounds on the immune system.
Métodos De Síntesis
1,1-BisCPE can be synthetically produced through a series of reactions. The first step is the reaction of 4-chlorobenzaldehyde and 4-methylpiperazine, which yields 4-chloro-2-(4-methylpiperazino)-1-(4-chlorophenyl)ethanol. This product is then reacted with ethyl bromide, which yields 1,1-BisCPE. This method has been widely used to produce 1,1-BisCPE in laboratory experiments.
Propiedades
IUPAC Name |
1,1-bis(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22Cl2N2O/c1-22-10-12-23(13-11-22)14-19(24,15-2-6-17(20)7-3-15)16-4-8-18(21)9-5-16/h2-9,24H,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYBYPRNGUZVMQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC(C2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Bis(4-chlorophenyl)-2-(4-methylpiperazino)-1-ethanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-2-yl)morpholine](/img/structure/B2617343.png)

![1-[3-(2,5-Dihydropyrrole-1-carbonyl)azetidin-1-yl]ethanone](/img/structure/B2617346.png)

![2-(1-(2,4-dichlorobenzyl)piperidin-4-yl)-1H-benzo[d]imidazole](/img/structure/B2617350.png)

![(Z)-ethyl 2-(2-((4-fluorobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2617353.png)

![N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)furan-2-carboxamide](/img/structure/B2617358.png)


![3-Cyclohexyl-10-methyl-2-thiophen-2-ylpyrimido[4,5-b]quinoline-4,5-dione](/img/structure/B2617361.png)
![1-[(2S)-pyrrolidine-2-carbonyl]-4-(1,3-thiazol-2-yl)piperazine dihydrochloride](/img/structure/B2617363.png)
![N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]cyclohexanecarboxamide](/img/structure/B2617365.png)